molecular formula C18H12F6N6S B10945478 1'-ethyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole

1'-ethyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10945478
M. Wt: 458.4 g/mol
InChI Key: WATIECNDKQZUKK-UHFFFAOYSA-N
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Description

1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE is a complex organic compound featuring multiple heterocyclic rings, including thiophene, pyrimidine, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE typically involves multi-step reactions. Key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-ETHYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of multiple heterocyclic rings and trifluoromethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H12F6N6S

Molecular Weight

458.4 g/mol

IUPAC Name

2-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H12F6N6S/c1-2-29-9-10(8-25-29)11-7-15(18(22,23)24)30(28-11)16-26-12(13-4-3-5-31-13)6-14(27-16)17(19,20)21/h3-9H,2H2,1H3

InChI Key

WATIECNDKQZUKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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